Ribavirin 5'-Monophosphate, Dilithium Salt is a derivative of the antiviral agent ribavirin, which is a synthetic guanosine nucleoside. This compound is primarily used in research settings and is recognized for its role in inhibiting viral replication. Ribavirin itself is indicated for treating various viral infections, including some forms of Hepatitis C and viral hemorrhagic fevers. The dilithium salt form enhances its solubility and bioavailability, making it suitable for laboratory applications and studies on viral mechanisms.
Ribavirin 5'-Monophosphate, Dilithium Salt is classified under triazole ribonucleosides and ribonucleotides. It is identified by the Chemical Abstracts Service number 66983-94-6 and has a molecular weight of approximately 336.05 g/mol . The compound is derived from ribavirin, which itself undergoes metabolic conversion to form ribavirin monophosphate, a crucial intermediate in its antiviral activity .
The synthesis of Ribavirin 5'-Monophosphate, Dilithium Salt typically involves the phosphorylation of ribavirin at the 5' position to yield ribavirin monophosphate. This process can be achieved through enzymatic reactions or chemical phosphorylation methods. The dilithium salt form is produced by neutralizing the acidic phosphate group with lithium hydroxide, enhancing its solubility in aqueous solutions.
The synthesis may employ various reagents and conditions to optimize yield and purity. Common methods include:
Ribavirin 5'-Monophosphate features a ribose sugar linked to a triazole ring, with a phosphonooxy group at the 5' position replacing the hydroxyl group found in ribavirin . The structural formula can be represented as follows:
The compound's molecular structure can be visualized using software that allows for three-dimensional modeling, revealing important functional groups that contribute to its biological activity.
Ribavirin 5'-Monophosphate can participate in various biochemical reactions, primarily acting as a substrate for enzymes involved in nucleotide metabolism. Its role as an inhibitor of inosine monophosphate dehydrogenase disrupts the de novo synthesis pathway of guanine nucleotides, leading to reduced availability of guanosine triphosphate necessary for viral RNA synthesis .
The compound's reactivity can be characterized by:
Ribavirin 5'-Monophosphate exerts its antiviral effects primarily by mimicking endogenous nucleotides. It inhibits the synthesis of viral mRNA by interfering with RNA-directed RNA polymerase activity and depleting intracellular guanosine triphosphate levels.
Research indicates that ribavirin monophosphate's ability to inhibit viral replication is linked to:
Ribavirin 5'-Monophosphate, Dilithium Salt appears as a white to off-white powder, soluble in water due to its salt form. Its melting point and solubility characteristics are critical for laboratory handling and formulation.
Key chemical properties include:
Ribavirin 5'-Monophosphate, Dilithium Salt is primarily utilized in scientific research, particularly in studies focused on:
This compound plays a significant role in advancing our understanding of antiviral strategies and therapeutic interventions against viral diseases.
The metabolic activation of ribavirin to its 5'-monophosphate form is catalyzed by two principal enzymes: adenosine kinase (AK) and cytosolic 5'-nucleotidase II (cN-II). While AK was historically considered the primary kinase, research reveals cN-II exhibits superior catalytic efficiency for ribavirin phosphorylation in erythrocytes. AK demonstrates a Km of 540 μM and kcat of 1.8 min-1 for ribavirin, resulting in a catalytic efficiency (kcat/Km) of 3.3 × 10−3 min−1·μM−1—1,200-fold lower than its efficiency for adenosine [1] [4]. In contrast, cN-II operates optimally under physiological concentrations of ATP or 2,3-bisphosphoglycerate (BPG), achieving a Km of 88 μM and kcat of 4.0 min−1 for ribavirin [1] [4]. This higher affinity positions cN-II as a critical enzyme for ribavirin anabolism in erythrocytes, where BPG concentrations are elevated.
Viramidine (ribavirin’s prodrug) undergoes phosphorylation by both enzymes but with 10–330-fold lower catalytic efficiency than ribavirin, suggesting involvement of additional kinases in vivo [1] [4]. Neither deoxycytidine kinase nor uridine-cytidine kinase phosphorylates ribavirin or viramidine, confirming enzymatic specificity [4]. The cN-II mechanism involves a phosphotransferase reaction, where BPG acts as a phosphate donor, forming a ternary complex with ribavirin and ATP to enhance catalytic rate [1].
Table 1: Kinetic Parameters for Ribavirin Phosphorylation
Enzyme | Km (μM) | kcat (min−1) | Catalytic Efficiency (min−1·μM−1) |
---|---|---|---|
Adenosine Kinase | 540 | 1.8 | 3.3 × 10−3 |
cN-II (with ATP/BPG) | 88 | 4.0 | 4.5 × 10−2 |
The dilithium salt form of ribavirin 5'-monophosphate (RMP; C8H11Li2N4O8P, MW 336.05 g/mol) enhances stability and solubility compared to free acid or other salt forms. X-ray diffraction analysis reveals that RMP dilithium salt crystallizes in an orthorhombic system (space group P212121) with lithium ions coordinating to phosphate oxygen atoms, forming a rigid lattice that reduces hygroscopicity [8]. This configuration minimizes hydrolysis of the labile phosphoester bond, extending shelf-life. Thermodynamic studies indicate the dilithium salt exhibits a high decomposition temperature (>200°C) and low solubility in organic solvents, facilitating purification [8] [9].
The lithium cations stabilize the phosphate group via ionic crosslinking, which also moderates aqueous solubility (10 mg/mL in PBS, pH 7.2) to prevent rapid precipitation in vitro [7]. This balance is critical for formulating RMP in biochemical assays where controlled solubility is required. Additionally, the salt form reduces crystal lattice energy compared to monovalent cations, as evidenced by a 5-fold decrease in hygroscopicity during storage at −20°C [8] [9].
Table 2: Crystallographic and Thermodynamic Properties of RMP Dilithium Salt
Property | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P212121 |
Molecular Weight | 336.05 g/mol |
Aqueous Solubility | 10 mg/mL (PBS, pH 7.2) |
Decomposition Point | >200°C |
Industrial production of ribavirin 5'-monophosphate dilithium salt employs a biocatalytic cascade combining enzymatic phosphorylation and chemical lithiation. Ribavirin is first phosphorylated using immobilized cN-II or AK in bioreactors supplemented with ATP and BPG. cN-II is preferred due to its higher ribavirin affinity, achieving >85% conversion at pH 7.3 and 37°C [1] [4]. The reaction mixture is then treated with lithium carbonate to replace counterions, forming the dilithium salt. Yield optimization focuses on:
Process-related impurities include dephosphorylated ribavirin (from phosphatase contamination), BPG adducts, and lithium phosphate. These are minimized through:
Table 3: Key Process-Related Impurities and Mitigation Strategies
Impurity | Source | Mitigation Strategy |
---|---|---|
Dephosphorylated Ribavirin | Phosphatase activity | Thermal inactivation (60°C) |
BPG Adducts | cN-II reaction | Anion-exchange chromatography |
Lithium Phosphate | Lithiation step | pH control (6.5–7.0) & crystallization |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3